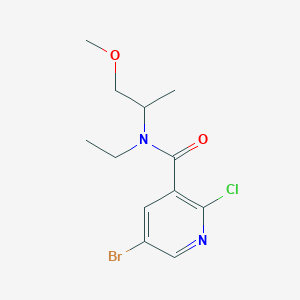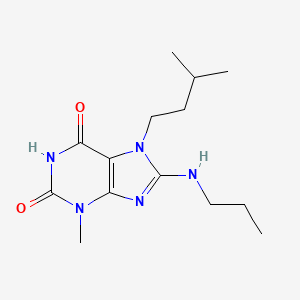
7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as caffeine, is a naturally occurring alkaloid found in various plants, seeds, and fruits. It is a widely consumed psychoactive substance that has been used for centuries for its stimulating effects. In recent years, caffeine has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Caffeine exerts its effects by blocking adenosine receptors in the brain, which are responsible for promoting sleep and suppressing arousal. By blocking these receptors, 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione increases the levels of neurotransmitters such as dopamine and norepinephrine, which are associated with increased alertness and cognitive function.
Biochemical and Physiological Effects:
Caffeine has been shown to have numerous biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolic rate, which can lead to increased energy expenditure and weight loss. It also has diuretic properties, which can increase urine output and potentially lead to dehydration.
Avantages Et Limitations Des Expériences En Laboratoire
Caffeine has numerous advantages as a research tool, including its low cost, easy availability, and well-established safety profile. However, its effects can be highly variable depending on factors such as dose, timing, and individual differences in metabolism. Additionally, 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can have potential confounding effects on other physiological measures, such as heart rate and blood pressure.
Orientations Futures
There are numerous potential future directions for research on 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, including investigating its effects on specific populations such as athletes, elderly individuals, and individuals with certain medical conditions. Additionally, there is a need for further research on the potential long-term effects of 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione consumption, as well as its potential interactions with other substances such as alcohol and medications.
Conclusion:
In conclusion, 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a widely consumed psychoactive substance that has numerous potential therapeutic applications. It exerts its effects by blocking adenosine receptors in the brain, leading to increased alertness and cognitive function. While 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has numerous advantages as a research tool, its effects can be highly variable, and there is a need for further research on its potential long-term effects and interactions with other substances.
Méthodes De Synthèse
Caffeine can be synthesized from xanthine or theobromine, which are naturally occurring purines. The synthesis process involves various chemical reactions, including alkylation, acetylation, and oxidation. The final product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Caffeine has been extensively studied for its potential therapeutic applications in various fields, including medicine, sports, and cognitive performance. It has been shown to have numerous beneficial effects, such as improving cognitive function, reducing fatigue, and enhancing physical performance.
Propriétés
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-5-7-15-13-16-11-10(19(13)8-6-9(2)3)12(20)17-14(21)18(11)4/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSODLGCSJCVGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


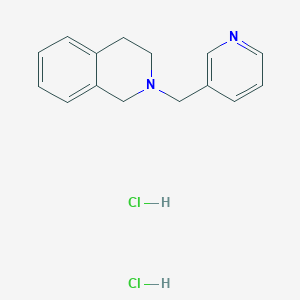

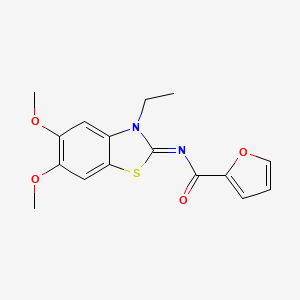
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide](/img/structure/B2908353.png)
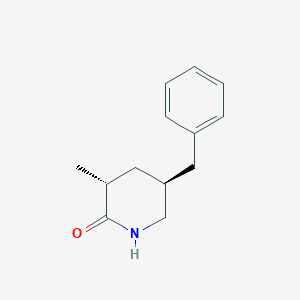
![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2908357.png)
![(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2908359.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2908362.png)


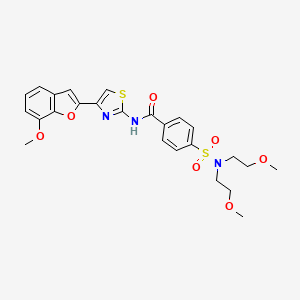
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2908369.png)
